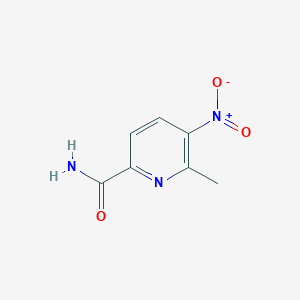

6-Methyl-5-nitropyridine-2-carboxamide

Descripción

6-Methyl-5-nitropyridine-2-carboxamide is a substituted pyridine (B92270) derivative featuring three distinct functional groups attached to its core aromatic ring: a methyl group (-CH₃) at position 6, a nitro group (-NO₂) at position 5, and a carboxamide group (-CONH₂) at position 2. The specific arrangement of these substituents on the pyridine framework dictates its electronic properties, reactivity, and potential applications in synthetic chemistry. Understanding this compound requires an appreciation for the broader significance of its structural motifs: the pyridine carboxamide scaffold and the nitropyridine system.

Structure

3D Structure

Propiedades

Número CAS |

36757-37-6 |

|---|---|

Fórmula molecular |

C7H7N3O3 |

Peso molecular |

181.15 g/mol |

Nombre IUPAC |

6-methyl-5-nitropyridine-2-carboxamide |

InChI |

InChI=1S/C7H7N3O3/c1-4-6(10(12)13)3-2-5(9-4)7(8)11/h2-3H,1H3,(H2,8,11) |

Clave InChI |

XSADUISMUXTHPH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 5 Nitropyridine 2 Carboxamide

Retrosynthetic Analysis and Strategic Approaches for the Synthesis of 6-Methyl-5-nitropyridine-2-carboxamide

The strategic synthesis of this compound can be approached from several key precursors. A primary retrosynthetic disconnection points to 6-methyl-5-nitropicolinic acid as an immediate precursor, which can be converted to the target carboxamide via an amidation reaction. This acid itself can be derived from simpler pyridine (B92270) building blocks. Alternative strategies involve constructing the substituted pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring through nitration and other modifications.

Synthesis from Picolinic Acid Derivatives and Related Pyridine Carboxylic Acids

A principal route to this compound involves the nitration of a 6-methylpicolinic acid scaffold. The presence of both a methyl group, which is electron-donating, and a carboxylic acid group on the pyridine ring influences the regioselectivity of the nitration. The synthesis typically begins with the nitration of a suitable 6-methylpyridine derivative followed by oxidation of the methyl group at the 2-position to a carboxylic acid, or vice-versa. The resulting 6-methyl-5-nitropicolinic acid serves as a crucial intermediate. This compound is characterized by the presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group, which significantly impact the electronic properties and reactivity of the pyridine ring.

Preparation from Nitropyridinone Precursors

Nitropyridinones serve as versatile precursors for the synthesis of various substituted pyridines. For instance, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and an ammonia (B1221849) source to yield nitropyridine derivatives. nih.gov This "scrap and build" strategy allows for the construction of functionalized pyridine rings that might be challenging to access through direct substitution reactions. nih.gov While not a direct synthesis of the title compound, this methodology highlights the utility of pyridone precursors in assembling highly substituted nitroaromatic systems.

Conversion from Aminopyridine Analogues via Nitration and Subsequent Functionalization

Another viable synthetic strategy commences with an aminopyridine precursor, such as 2-amino-6-methylpyridine (B158447). The electrophilic aromatic substitution of aminopyridines can be challenging but offers a direct route to nitro-substituted derivatives. researchgate.net The nitration of 2-amino-6-methylpyridine yields 2-amino-6-methyl-5-nitropyridine. nih.gov Following the introduction of the nitro group, subsequent chemical manipulations are required to convert the amino group at the 2-position into a carboxamide. This multi-step process involves diazotization of the amino group to form a diazonium salt, which can then be displaced by a cyano group. Subsequent hydrolysis of the nitrile furnishes the carboxylic acid, which can then be amidated to yield the final product.

| Starting Material | Key Transformation | Intermediate | Reference |

| 2-Amino-6-methylpyridine | Nitration | 2-Amino-6-methyl-5-nitropyridine | nih.gov |

| 2-Amino-6-methyl-5-nitropyridine | Sandmeyer Reaction (Diazotization, Cyanation) | 6-Methyl-5-nitropyridine-2-carbonitrile | N/A |

| 6-Methyl-5-nitropyridine-2-carbonitrile | Hydrolysis | 6-Methyl-5-nitropicolinic acid |

Formation of the Carboxamide Moiety via Amidation Reactions

The final and crucial step in many synthetic routes is the formation of the carboxamide group. This is typically achieved through the amidation of the corresponding carboxylic acid, 6-methyl-5-nitropicolinic acid. Standard peptide coupling reagents can be employed for this transformation. A common method involves activating the carboxylic acid with an agent like thionyl chloride to form the acyl chloride, which then readily reacts with ammonia or an amine to give the desired carboxamide. researchgate.netnih.gov Alternatively, direct amidation can be catalyzed by various reagents, including boronic acids or Lewis acids like Nb2O5, which facilitate the reaction between the carboxylic acid and an amine by activating the carboxyl group and removing the water byproduct. researchgate.netmdpi.com

| Carboxylic Acid | Coupling Reagent/Method | Amine Source | Product | Reference |

| Picolinic acid | Thionyl Chloride | N-alkylanilines | N-alkyl-N-phenylpicolinamides | researchgate.netnih.gov |

| Various carboxylic acids | Nb2O5 | Benzylamine, Aniline | Corresponding amides | researchgate.net |

| 5,6-diaminouracil derivatives | COMU | Various carboxylic acids | 6-amino-5-carboxamidouracils | nih.gov |

Derivatization and Functional Group Interconversions of the this compound Scaffold

The this compound scaffold possesses several functional groups that can be selectively modified to produce a range of derivatives. The nitro group, in particular, is a versatile handle for further chemical transformations.

Reduction Chemistry of the Nitro Group to Amino Derivatives

The reduction of the nitro group on the pyridine ring to an amino group is a fundamental and widely utilized transformation. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group. This reaction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) monohydrate. mdpi.com

The reduction process can sometimes lead to the accumulation of intermediates like hydroxylamine (B1172632). google.com Biocatalytic methods using nitroreductase enzymes have also been explored for the reduction of related nitroarenes, such as 2-methyl-5-nitropyridine, offering a milder and potentially more selective alternative to traditional chemical methods. google.comresearchgate.net These enzymatic systems can be enhanced with disproportionation agents to drive the reaction to completion and favor the formation of the final amine product. google.com

| Substrate | Reagent/Catalyst | Product | Reference |

| Dinitro compounds | Pd/C, Hydrazine monohydrate | Diamino compounds | mdpi.com |

| 2-Methyl-5-nitropyridine | Nitroreductase, Disproportionation agent | 2-Methyl-5-aminopyridine | google.comresearchgate.net |

| Aromatic nitro compounds | Tetrahydroxydiboron | Aromatic amines | organic-chemistry.org |

| Aromatic nitro compounds | KBH4, I2 | Aromatic amines | organic-chemistry.org |

Chemical Modifications at the Carboxamide Functionality (e.g., N-alkylation, N-acylation)

The primary amide group of this compound is a key site for introducing structural diversity. Standard organic transformations can be employed to modify this functionality.

N-alkylation: The hydrogen atoms on the amide nitrogen can be substituted with various alkyl or aryl groups. This is typically achieved by deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid competing reactions on the pyridine ring.

N-acylation: Acylation of the amide nitrogen can introduce a second acyl group, forming an imide derivative. This reaction is generally carried out using acyl chlorides or anhydrides under basic conditions. These modifications can significantly alter the electronic properties and steric profile of the molecule.

The reactivity of the carboxamide can be influenced by the electronic effects of the pyridine ring substituents. The electron-withdrawing nitro group can affect the acidity of the N-H protons, potentially altering the conditions required for these transformations compared to simpler pyridine carboxamides.

Table 1: Representative Chemical Modifications at the Carboxamide Functionality

| Transformation | Reagents and Conditions | Product Type |

| N-methylation | 1. NaH, THF2. CH₃I | N-methyl-6-methyl-5-nitropyridine-2-carboxamide |

| N-benzylation | 1. K₂CO₃, DMF2. Benzyl bromide | N-benzyl-6-methyl-5-nitropyridine-2-carboxamide |

| N-acetylation | Acetic anhydride, Pyridine | N-acetyl-6-methyl-5-nitropyridine-2-carboxamide |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like nitropyridines. The nitro group at the 5-position of this compound is a powerful electron-withdrawing group, which strongly activates the pyridine ring towards nucleophilic attack.

The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent departure of a leaving group restores the aromaticity. youtube.com In the absence of a conventional leaving group like a halide, SNAr can still occur through the displacement of a hydride ion, a process known as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govacs.org

For this compound, the positions ortho and para to the nitro group (positions 4 and 6) are the most activated. Since position 6 is already substituted with a methyl group, nucleophilic attack is most likely to occur at position 4. The reaction can proceed with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups. youtube.commdpi.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (at C4-position) |

| Ammonia (NH₃) | 4-Amino-6-methyl-5-nitropyridine-2-carboxamide |

| Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-6-methyl-5-nitropyridine-2-carboxamide |

| Piperidine | 6-Methyl-5-nitro-4-(piperidin-1-yl)pyridine-2-carboxamide |

| Sodium thiophenoxide (NaSPh) | 6-Methyl-4-(phenylthio)-5-nitropyridine-2-carboxamide |

Cyclization Reactions for Annulated Heterocyclic Systems

The functional groups on this compound can be utilized to construct fused heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds. Cyclization reactions can involve the carboxamide group, the methyl group, or functional groups introduced onto the pyridine ring.

For instance, a common strategy involves the reduction of the nitro group to an amine. The resulting 5-amino-6-methylpyridine-2-carboxamide (B2439105) is a valuable intermediate. The ortho-disposed amino and carboxamide groups can then undergo intramolecular cyclization with appropriate reagents to form fused pyrimidine (B1678525) rings, such as pyrido[5,4-d]pyrimidinones.

Another approach could involve the functionalization of the methyl group. For example, condensation of the methyl group with a suitable electrophile, followed by cyclization involving the adjacent amino group (after nitro reduction), can lead to the formation of other fused systems. The synthesis of imidazo[1,2-a]pyridine-8-carboxamides from related 2-aminonicotinic acid derivatives demonstrates the utility of the pyridine nitrogen and an adjacent functional group in forming annulated systems. acs.orgnih.gov

Advanced Synthetic Techniques Applicable to this compound and its Analogues

Modern synthetic chemistry emphasizes the development of efficient, high-throughput, and environmentally benign methodologies. These advanced techniques are highly applicable to the synthesis and derivatization of this compound.

Solid-Phase Synthesis Approaches for Pyridine-Based Compounds

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for screening purposes. researchgate.net This methodology involves attaching a starting material to a solid support (polymeric resin), performing a series of reactions, and then cleaving the final product from the support. acs.orgnih.gov

A synthetic route towards analogues of this compound could be designed using this approach. For example, a pyridine scaffold, such as 2-chloro-5-bromo-4-lithiopyridine, could be immobilized on a polystyrene resin via a linker. researchgate.net Subsequent cross-coupling reactions, amidation, and other functional group manipulations could be performed on the solid support to build the desired molecule. The final products are then cleaved from the resin, often in high purity. This approach allows for the systematic modification of each part of the molecule to explore structure-activity relationships.

Green Chemistry Principles in Nitropyridine Carboxamide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. rasayanjournal.co.in These principles can be applied to the synthesis of this compound and its derivatives to make the processes more sustainable and environmentally friendly. ijarsct.co.in

Key green chemistry approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance purity by providing rapid and uniform heating. ijarsct.co.in This has been successfully applied to various heterocyclic syntheses.

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.in Solvent-free reactions, where reactants are mixed directly, represent an ideal green approach. rsc.org

Catalysis: The use of catalysts (e.g., solid-supported reagents, biocatalysts) can improve reaction efficiency, reduce waste by enabling reactions to proceed under milder conditions, and allow for catalyst recycling. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Multicomponent reactions are a prime example of this principle. rasayanjournal.co.in

A novel, environmentally friendly (3E - ecologic, economical, and environmentally-friendly) method for the nitration of a related compound, 2-diethylamino 6-methyl pyridine, has been developed, which avoids traditional column chromatography, a material- and energy-consuming step. researchgate.net Such strategies could be adapted for the synthesis of this compound.

Structural Elucidation and Conformational Analysis of 6 Methyl 5 Nitropyridine 2 Carboxamide

Spectroscopic Characterization Techniques

Comprehensive spectroscopic analysis is fundamental for the structural elucidation of a chemical compound. However, specific experimental spectra and associated data for 6-Methyl-5-nitropyridine-2-carboxamide have not been found in surveyed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment and Isomeric Analysis

No peer-reviewed articles or spectral database entries containing ¹H NMR, ¹³C NMR, or 2D-NMR data for this compound could be located. This information is crucial for definitively assigning the proton and carbon environments within the molecule, confirming the connectivity of the methyl, nitro, and carboxamide groups to the pyridine (B92270) ring, and analyzing potential isomeric impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not available in the searched literature. Such data would be essential for identifying the characteristic vibrational frequencies of its key functional groups, including the C=O stretch of the amide, the N-H stretches of the primary amide, the asymmetric and symmetric stretches of the NO₂ group, and the various vibrations of the substituted pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

There is no available Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound. This analysis would provide insight into the electronic transitions, such as π → π* and n → π* transitions, within the molecule's conjugated system and chromophores (the nitropyridine ring and carboxamide group), and determine its maximum absorption wavelength (λmax).

Crystallographic Studies

Crystallographic data is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

A search for single-crystal X-ray diffraction studies yielded no results for this compound. Therefore, definitive experimental data on its molecular geometry—including bond lengths, bond angles, and dihedral angles—is not available. Information regarding its crystal system, space group, and the arrangement of molecules within the unit cell (crystal packing) remains undetermined.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

Without a solved crystal structure, a detailed analysis of the intermolecular forces governing the solid-state assembly of this compound cannot be performed. The presence, nature, and geometry of potential hydrogen bonds (e.g., between the amide N-H donors and oxygen acceptors of the carboxamide or nitro groups) and π-π stacking interactions between the pyridine rings are currently unknown.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of pyridine derivatives. Quantum chemical calculations are frequently performed to determine the optimized molecular structure of compounds like this compound. These calculations, often using the B3LYP method with various basis sets such as 6-311G(d,p), 6-311G++(d,p), and cc-pVTZ, provide insights into bond lengths, bond angles, and dihedral angles. semanticscholar.org For similar molecules, such as 2-amino-3-methyl-5-nitropyridine, DFT calculations have been used to find the most energetically stable configuration. semanticscholar.org The optimized geometric parameters obtained from these calculations can be compared with experimental data from X-ray diffraction studies of closely related molecules to validate the computational model. semanticscholar.orgnih.gov

Beyond geometric optimization, DFT is also employed to predict vibrational spectra (FTIR and FT-Raman). The computed vibrational frequencies are often scaled to better match experimental observations. semanticscholar.org The potential energy distribution (PED) analysis is then used for a complete assignment of the fundamental vibrational modes. semanticscholar.org

Furthermore, DFT calculations are instrumental in understanding the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, which are crucial for analyzing the electronic absorption spectrum. semanticscholar.orgnih.gov Time-dependent DFT (TD-DFT) is utilized to simulate the UV-Visible spectrum, providing a theoretical basis for the observed electronic transitions. semanticscholar.org

Table 1: Representative Data from DFT Calculations on a Related Pyridine Derivative (2-amino-3-methyl-5-nitropyridine)

| Parameter | Calculated Value (B3LYP/cc-pVTZ) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| Energy Gap (HOMO-LUMO) | 3.7 eV |

| Dipole Moment | 5.9 Debye |

Note: This data is illustrative and based on a similar compound to demonstrate the type of information obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. acadpubl.eu For instance, in a molecule like this compound, NBO analysis would likely show strong interactions involving the lone pairs of electrons on the oxygen and nitrogen atoms of the nitro and carboxamide groups, as well as the π-orbitals of the pyridine ring. These interactions, such as n → π* and π → π*, indicate delocalization of electron density, which is a key factor in the molecule's stability and reactivity. acadpubl.eu The magnitude of the stabilization energy (E(2)) for these interactions provides a quantitative measure of their importance.

Table 2: Illustrative NBO Analysis Data for a Substituted Pyridine System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π*(C2-C3) | 25.8 |

| LP(1) O11 | π*(N10-O12) | 45.2 |

| π(C2-C3) | π*(C4-C5) | 18.9 |

| π(C4-C5) | π*(N1-C6) | 22.1 |

Note: This table presents hypothetical data to illustrate the typical outputs of an NBO analysis for a substituted pyridine ring, showing donor-acceptor interactions and their stabilization energies.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. semanticscholar.org For this compound, the electron-withdrawing nature of the nitro and carboxamide groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The distribution of the HOMO and LUMO across the molecule can pinpoint the specific sites most likely to be involved in chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface, further aiding in the prediction of reactive sites. researchgate.netnih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. researchgate.net Electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient areas, prone to nucleophilic attack, are shown in blue. researchgate.netnih.gov Green areas represent regions of neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxamide groups, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amide group and potentially on the pyridine ring, suggesting these as locations for nucleophilic interaction. nih.gov

Conformational Analysis and Isomerism Studies (e.g., Z/E Isomers, Rotamers)

The presence of rotatable bonds in this compound, specifically the C-C bond between the pyridine ring and the carboxamide group, and the C-N bond of the amide, allows for the existence of different conformers or rotamers. rsc.org Computational methods, such as DFT, can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers for their interconversion. rsc.org This involves systematically rotating the dihedral angles around the single bonds and calculating the energy of each resulting conformation.

The carboxamide group can exist in Z and E isomeric forms due to the partial double bond character of the C-N bond. Theoretical calculations can determine the relative energies of these isomers to predict the predominant form. rsc.org For similar pyridine derivatives, computational studies have successfully characterized different isomers and the transition states for their isomerization. rsc.org Such analyses are crucial for understanding the molecule's three-dimensional structure, which in turn influences its physical properties and biological activity. The orientation of the carboxamide and nitro groups relative to the pyridine ring will significantly impact the molecule's dipole moment and intermolecular interactions.

Exploration of Excited-State Proton Transfer (ESIPT) Mechanisms in Pyridine N-Oxide Analogues

While this compound itself is not an N-oxide, the study of its pyridine N-oxide analogues provides valuable insights into potential photochemical processes. Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in certain molecules where a proton moves from a donor to an acceptor group within the same molecule upon photoexcitation. nih.gov This process can lead to the formation of a tautomeric species with distinct photophysical properties, such as dual fluorescence. nih.gov

For pyridine N-oxide derivatives, the N-oxide group can act as a proton acceptor. nih.gov In analogues of this compound where the carboxamide group is replaced by a suitable proton-donating group, ESIPT could be a viable de-excitation pathway. For example, studies on 2-butylamino-6-methyl-4-nitropyridine N-oxide have shown that this compound can undergo ESIPT. nih.gov Computational studies can be employed to model the potential energy surfaces of the ground and excited states to elucidate the mechanism of ESIPT, including the identification of the transition states and the energetics of the proton transfer process. These theoretical investigations are essential for understanding the photochemistry and photophysics of such compounds. nih.gov

Biological Activities and Mechanistic Insights of 6 Methyl 5 Nitropyridine 2 Carboxamide Derivatives Excluding Clinical Human Data

In Vitro Biological Activity Profiling

The pyridine (B92270) ring, a core component of many bioactive molecules, serves as a "privileged structural motif" in drug design. The introduction of a nitro group and other substituents can significantly modulate the biological activity of pyridine derivatives, leading to a wide spectrum of pharmacological effects. This section explores the in vitro biological activities of 6-methyl-5-nitropyridine-2-carboxamide and its related derivatives, focusing on their antimicrobial, antiprotozoal, and enzyme-inhibiting properties, as well as other investigational biological effects.

Antimicrobial Activity (Antibacterial and Antifungal)

While specific studies detailing the comprehensive antimicrobial spectrum of this compound are not extensively available in the reviewed literature, the broader class of nitropyridine and carboxamide derivatives has demonstrated notable antibacterial and antifungal activities.

For instance, various nitropyridine-containing complexes have shown antimicrobial activity against a range of pathogens including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The activity of these compounds is often comparable to that of established antibiotics like ciprofloxacin. Similarly, certain pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) have exhibited high antibacterial activity against Enterococcus faecalis and S. aureus.

The carboxamide moiety is also a crucial scaffold for antimicrobial properties. For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which feature a carboxamide group, have shown good activity against strains of S. aureus and B. subtilis. In the fungal domain, nitropyridine derivatives have been effective against Candida albicans, Candida glabrata, and Candida tropicalis. Some pyridine carboxamide derivatives act as succinate (B1194679) dehydrogenase inhibitors, a mechanism that confers antifungal activity against plant pathogens like Botrytis cinerea.

Although direct minimum inhibitory concentration (MIC) data for this compound against a panel of bacteria and fungi are not specified in the available research, the consistent activity of related structural analogues suggests potential antimicrobial properties that warrant further investigation. The table below summarizes the activity of related compound classes.

Table 1: Antimicrobial Activity of Related Nitropyridine and Carboxamide Derivatives

| Compound Class | Test Organism | Activity/Result |

|---|---|---|

| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Activity comparable to ciprofloxacin |

| Pyridoxazinone derivatives | E. faecalis | High antibacterial activity (MIC 7.8 µg/mL) |

| Pyridoxazinone derivatives | C. albicans, C. glabrata, C. tropicalis | Antifungal activity (MIC 62.5 µg/mL) |

| Pyridine carboxamide derivatives | Botrytis cinerea | Good in vivo antifungal activity |

Antiprotozoal Efficacy (e.g., Anticoccidial Activity, Anti-Trypanosoma cruzi Activity)

The efficacy of nitropyridine derivatives against protozoan parasites has been a subject of significant research, particularly in the context of coccidiosis in poultry. Coccidiosis is caused by protozoa of the genus Eimeria.

A key study on the anticoccidial activity of 5-nitronicotinamide (B3047862) and its analogues investigated a series of methyl-substituted derivatives against Eimeria tenella. The research revealed that while 5-nitronicotinamide itself, along with its 2-methyl and 4-methyl analogues, demonstrated significant anticoccidial activity, the 6-methyl analogue of 5-nitronicotinamide (a compound structurally related to the subject of this article) did not show significant activity. This finding suggests that the position of the methyl group on the pyridine ring is a critical determinant of its anticoccidial efficacy.

Further studies on a broader range of nitropyridinecarboxamides, which are isomers of the potent anticoccidial agent 5-nitronicotinamide, found that 2-nitro- and 3-nitro-pyridinecarboxamides were active against Eimeria tenella, whereas 4-nitropyridinecarboxamides were not. This highlights the importance of the relative positions of the nitro and carboxamide groups for this specific biological activity.

Regarding other protozoal diseases, such as Chagas disease caused by Trypanosoma cruzi, the literature extensively documents the activity of nitro-heterocyclic compounds. However, specific studies evaluating the anti-Trypanosoma cruzi activity of this compound were not identified in the reviewed sources. The general class of nitroaromatic compounds is known to be effective against various protozoa, often through mechanisms involving the bioreductive activation of the nitro group, which is discussed in section 4.2.1.

Table 2: Anticoccidial Activity of 5-Nitronicotinamide Analogues against Eimeria tenella

| Compound | Anticoccidial Activity |

|---|---|

| 5-Nitronicotinamide | Significant |

| 2-Methyl-5-nitronicotinamide | Significant |

| 4-Methyl-5-nitronicotinamide | Significant |

| 6-Methyl-5-nitronicotinamide | Not Significant |

Enzyme Inhibition Studies (e.g., Janus Kinase 2 (JAK2) Inhibition, Neuraminidase Inhibition, Protoporphyrinogen Oxidase Inhibition)

The structural framework of this compound suggests its potential to interact with various enzymatic targets. Research into related nitropyridine derivatives has revealed inhibitory activity against several important enzymes.

Janus Kinase 2 (JAK2) Inhibition: Janus kinase 2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways involved in myeloproliferative disorders. A number of potent JAK2 inhibitors have been synthesized from nitropyridine precursors. For example, inhibitors derived from 2-chloro-5-methyl-3-nitropyridine (B188117) have been shown to inhibit JAK2 with IC50 values in the micromolar range (8.5–12.2 µM). While these compounds are structurally related, specific data on the JAK2 inhibitory activity of this compound itself is not available in the reviewed literature.

Neuraminidase Inhibition: Neuraminidase is a key enzyme on the surface of the influenza virus, and its inhibition is a primary strategy for antiviral therapy. Various heterocyclic compounds, including carboxamide derivatives, have been investigated as potential neuraminidase inhibitors. However, the current body of research does not specifically identify this compound as a neuraminidase inhibitor. The design of neuraminidase inhibitors often involves mimicking the natural substrate, sialic acid, and it is not immediately apparent if the structure of this compound fits the established pharmacophore for this target.

Protoporphyrinogen Oxidase (PPO) Inhibition: Protoporphyrinogen oxidase is an enzyme involved in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. It is a major target for herbicides. PPO inhibitors are structurally diverse and include various classes of heterocyclic compounds. While nitrophenyl groups are common in PPO-inhibiting herbicides, there is no specific mention in the reviewed literature of this compound being evaluated for or possessing PPO inhibitory activity.

Other Investigational Biological Modulations (e.g., Neuroprotective Effects)

The diverse chemical space occupied by pyridine carboxamide derivatives has led to investigations into a variety of other biological activities, including neuroprotection. Excitotoxicity, a process involving excessive stimulation by neurotransmitters that leads to neuronal damage, is a key factor in several neurodegenerative diseases.

Studies on various carboxamide-containing compounds have demonstrated potential neuroprotective effects. For instance, a dihydropyridine (B1217469) derivative, CV-159, which contains a nitrophenyl group, has been shown to protect against ischemic brain injury in rats. This effect is thought to be mediated by its ability to block L-type Ca2+ channels and inhibit calmodulin-dependent pathways. More recently, thiazole-carboxamide derivatives have been identified as potent inhibitors of AMPA receptors, which are involved in excitatory neurotransmission. By modulating these receptors, such compounds could offer a therapeutic avenue for neurological disorders characterized by excitotoxicity.

Additionally, novel benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and shown to exhibit neuroprotective action against NMDA-induced excitotoxic neuronal cell damage. Although these examples establish a precedent for neuroprotective activity within the broader class of carboxamide derivatives, direct experimental evidence for the neuroprotective effects of this compound is not present in the current literature reviewed.

Mechanistic Investigations at the Molecular and Cellular Level (Non-Clinical)

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective and selective therapeutic agents. For nitro-containing compounds, a key aspect of their biological activity is the metabolic activation of the nitro group.

Role of the Nitro Group in Bioreductive Activation and Reactive Intermediate Formation

The biological activity of many nitroaromatic and nitroheterocyclic compounds is intrinsically linked to the reductive metabolism of the nitro group. This process, known as bioreductive activation, is particularly important in the hypoxic (low oxygen) environments found in some solid tumors and within certain anaerobic bacteria and protozoa.

The activation cascade begins with a one-electron reduction of the nitro group (NO₂) to form a nitro anion radical (NO₂⁻). This reduction is catalyzed by nitroreductase enzymes, which are flavoenzymes that use cofactors like NAD(P)H. Under normal oxygen conditions (normoxia), this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions, contributing to oxidative stress.

However, in the absence of sufficient oxygen, the nitro anion radical can undergo further, stepwise reduction. This process generates a series of highly reactive intermediates, including the nitroso (NO) and hydroxylamine (B1172632) (NHOH) species. These reactive intermediates are the primary effectors of cytotoxicity. They can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

This mechanism of action is the basis for the selective toxicity of many nitro-containing drugs against anaerobic microorganisms and hypoxic tumor cells, which possess higher levels of nitroreductase activity compared to aerobic mammalian cells. A study on the nitroreductase-catalyzed reduction of 2-methyl-5-nitro-pyridine, a direct precursor to the amine of the target compound, demonstrates the feasibility of this enzymatic transformation. This suggests that this compound likely acts as a prodrug, requiring bioreductive activation to exert its potential biological effects. The generation of reactive nitrogen species from the reduction of the nitro group is a central feature of its mechanism of action.

Molecular Target Identification and Interaction with Biological Macromolecules (e.g., proteins, nucleic acids)

The specific molecular targets of this compound are not extensively defined in publicly available research. However, the structural features of the compound provide a basis for postulating potential interactions with biological macromolecules. The pyridine ring system, along with the carboxamide and nitro functional groups, offers multiple points for potential non-covalent interactions, which are crucial for the binding of small molecules to proteins and nucleic acids.

The carboxamide group is a key structural motif capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This allows for the formation of robust hydrogen bond networks within protein binding pockets, particularly with amino acid residues such as arginine, asparagine, glutamine, and the peptide backbone itself. The nitrogen atom within the pyridine ring and the oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

Furthermore, interactions between small molecules and macromolecules are often governed by π-stacking and hydrophobic interactions. The aromatic pyridine ring can engage in π-π stacking with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan in proteins. In the context of nucleic acids, such interactions could involve stacking with the nucleobases of DNA or RNA. The methyl group at the 6-position contributes to the molecule's hydrophobic character, potentially favoring interactions within hydrophobic pockets of target proteins. Covalent modifications of nucleobases can affect epigenetic regulation by modulating these interactions between nucleic acids and protein "readers". nih.gov The affinity of protein side chains for modified bases like 5-methylcytosine (B146107) is influenced by the environment, with hydrophobic residues being more likely to be found near the modified base. nih.gov

While direct experimental evidence for this compound is limited, the analysis of its structure suggests a capacity to interact with biological macromolecules through a combination of hydrogen bonding, π-stacking, and hydrophobic interactions, which are foundational to the mechanisms of action for many biologically active compounds.

Pathways of Cellular Response (e.g., Apoptosis Induction in Cellular Models)

While specific studies detailing the cellular response pathways for this compound are not prominent, research on structurally related carboxamide-containing compounds and other small molecules demonstrates the potential to induce programmed cell death, or apoptosis, in cellular models. Apoptosis is a critical pathway for eliminating damaged or cancerous cells and is a primary target for anticancer drug development. nih.gov

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death. Research on various pyrazole (B372694) carboxamides has shown they can interfere with mitochondrial function, leading to the activation of the intrinsic apoptotic pathway. nih.gov

Key events in the intrinsic apoptotic pathway that could potentially be modulated by this compound derivatives include:

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Regulation by the Bcl-2 Family: The balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical. nih.gov A shift towards a higher Bax/Bcl-2 ratio promotes apoptosis. nih.gov

Caspase Activation: Released cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3. nih.gov

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govnih.gov Cleavage of PARP is a widely recognized hallmark of apoptosis. nih.govnih.gov

The table below summarizes the key molecular events in apoptosis that serve as common endpoints for evaluating the biological activity of novel compounds in cellular models.

| Pathway Step | Key Molecular Event | Common Experimental Readout |

| Initiation (Intrinsic) | Increased Bax/Bcl-2 ratio | Western Blot, qPCR |

| Release of Cytochrome c from mitochondria | Western Blot of cytosolic fraction, Immunofluorescence | |

| Execution | Activation of Caspase-9 and Caspase-3 | Caspase activity assays, Western Blot for cleaved caspases |

| Execution | Cleavage of PARP-1 | Western Blot for cleaved PARP |

| Nuclear Events | Chromatin condensation and DNA fragmentation | Microscopy (e.g., DAPI staining), DNA laddering assay, TUNEL assay |

Compounds with antiproliferative properties are often evaluated for their ability to trigger these apoptotic markers in cancer cell lines. nih.gov For example, studies have shown that certain carboxamide derivatives can effectively induce apoptosis in cancer cells that are resistant to conventional drugs, highlighting the therapeutic potential of targeting these cellular response pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of pyridine carboxamide derivatives is highly dependent on the arrangement and electronic nature of substituents on the pyridine ring. The position of the carboxamide group itself—whether at the 2- (ortho), 3- (meta), or 4- (para) position relative to the ring nitrogen—profoundly influences the molecule's electronic properties and, consequently, its reactivity and potential biological activity. mdpi.com

Quantum-chemical calculations have shown that the position of the carboxamide substituent affects the charge distribution within the pyridine ring. mdpi.com Specifically, the nitrogen atom in the pyridine ring of ortho-derivatives (like picolinamide) is calculated to be more electron-rich compared to meta- (nicotinamide) and para- (isonicotinamide) derivatives. mdpi.com This suggests that ortho-substituted compounds may interact differently with biological targets, such as enzymes or receptors, where electrostatic interactions are critical.

The electronic properties are further modulated by other substituents. In this compound, the key substituents are:

Carboxamide group at C2: An electron-withdrawing group.

Nitro group at C5: A strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring.

Methyl group at C6: An electron-donating group, which can partially counteract the effect of the electron-withdrawing groups.

The table below illustrates how substituent position can influence the electronic character of the pyridine ring nitrogen, which is a key factor in molecular interactions.

| Substituent Position of Amide | Relative Charge on Ring Nitrogen | Molecular Electrostatic Potential (ESP) at Ring Nitrogen | Implication for Interaction |

| Ortho (e.g., Picolinamide) | More Negative / Electron-Rich | Less Negative Potential (-60.1 kJ∙mol⁻¹) | May favor interactions with electrophilic sites or H-bond donors. mdpi.com |

| Meta (e.g., Nicotinamide) | Less Negative / Electron-Poor | More Negative Potential (-138.7 kJ∙mol⁻¹) | Increased electron-donating properties at this site compared to ortho. mdpi.com |

| Para (e.g., Isonicotinamide) | Least Negative / Electron-Poor | Most Negative Potential (-147.0 kJ∙mol⁻¹) | Strongest electron-donating properties at this site in the series. mdpi.com |

Data derived from a study on pyridine carboxamides, illustrating general principles of electronic effects. mdpi.com

This electronic tuning is a cornerstone of structure-activity relationship studies, as modifying substituent positions and types allows for the optimization of a compound's interaction with its biological target to enhance efficacy.

Steric and Conformational Factors Influencing Biological Interactions

Beyond electronic effects, the three-dimensional shape and flexibility of a molecule—its conformation and steric profile—are critical determinants of its biological activity. For this compound analogues, steric and conformational factors can significantly influence their ability to bind effectively to a target macromolecule.

Steric Hindrance: The placement of substituents on the pyridine ring can create steric hindrance, which may prevent the molecule from adopting the optimal conformation for binding. In the case of 2-substituted pyridine carboxamides (picolinamides), the carboxamide group is adjacent to the ring nitrogen. The presence of an additional substituent at the 6-position, such as the methyl group in this compound, can create a crowded local environment. This steric bulk may restrict the rotation of the carboxamide group and influence its orientation relative to the pyridine ring. Studies have noted that ortho-substituted pyridine carboxamides can exhibit steric hindrances in chemical reactions, a factor that can readily translate to reduced affinity for a constrained biological binding site. mdpi.com

Conformational Isomerism: The amide bond of the carboxamide group has partial double-bond character, leading to restricted rotation and the possibility of E/Z (trans/cis) isomers. Similarly, studies on related nicotinohydrazide-based hydrazones, which also feature a C-N single bond with rotational restriction, have shown the existence of multiple stable isomers and conformers in solution. mdpi.comnih.gov The specific conformation adopted by the carboxamide group can be crucial for biological activity, as it determines the spatial positioning of the hydrogen bond donors and acceptors. The presence of a bulky substituent at the C6 position can favor one conformer over another, effectively locking the molecule into a specific shape that may be more or less complementary to its biological target.

The following table summarizes key steric and conformational factors for pyridine carboxamide analogues.

| Factor | Description | Potential Impact on Biological Interaction |

| Steric Hindrance | Crowding caused by adjacent substituents (e.g., at C2 and C6). | Can prevent optimal alignment in a binding site, potentially reducing binding affinity and efficacy. mdpi.com |

| Amide Bond Conformation | Restricted rotation around the C-N amide bond can lead to distinct planar conformers (E/Z isomers). | The specific conformer present may be essential for fitting into a target's binding pocket; steric crowding can influence the preferred conformation. |

| Torsional Angles | The angle between the plane of the pyridine ring and the plane of the carboxamide group. | This angle dictates the 3D shape of the molecule and the accessibility of functional groups for hydrogen bonding or other interactions. |

Applications in Chemical Biology and Functional Materials Research

6-Methyl-5-nitropyridine-2-carboxamide as a Key Synthetic Intermediate

The strategic placement of functional groups on the pyridine (B92270) core of this compound makes it a valuable precursor in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain chemical transformations, while the carboxamide and methyl groups offer additional points for modification.

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

The structure of this compound is well-suited for the construction of various fused heterocyclic systems. The presence of the nitro and carboxamide functionalities allows for a range of chemical reactions to form new rings. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions with the adjacent carboxamide or other introduced functional groups. This can lead to the formation of bicyclic structures such as pyrido[2,3-d]pyrimidines, which are known to be important scaffolds in medicinal chemistry. nih.govnih.govjocpr.com

The general synthetic approach often involves the initial modification of the carboxamide or the reduction of the nitro group, followed by a cyclization step. The specific reaction conditions and reagents determine the final heterocyclic framework.

Table 1: Potential Heterocyclic Frameworks from this compound

| Heterocyclic Framework | Potential Synthetic Strategy |

| Pyrido[2,3-d]pyrimidines | Reduction of the nitro group to an amine, followed by condensation and cyclization with a suitable one-carbon unit. |

| Pyridotriazines | Conversion of the carboxamide to a hydrazide, followed by reaction with a nitrous acid source to form an acyl azide, which can then undergo cyclization. |

Building Block in the Development of Investigational Agrochemicals and Dyes

The pyridine ring is a common motif in many agrochemicals, including herbicides, insecticides, and fungicides. google.comgoogle.com The specific substitution pattern of this compound can be a starting point for the synthesis of new agrochemical candidates. The nitro group, in particular, is a feature in some active agrochemical compounds. By modifying the carboxamide group and potentially the methyl group, a library of derivatives can be created for screening for agrochemical activity. nih.gov

In the field of dyes, the aminopyridine derivatives that can be synthesized from this compound are valuable precursors for azo dyes. mdpi.commdpi.comnih.govisca.menih.gov Diazotization of the amino group followed by coupling with an electron-rich aromatic compound can lead to the formation of highly colored disperse dyes, which are used for dyeing synthetic fibers like polyester. The specific shade and fastness properties of the dye can be tuned by the choice of the coupling partner.

Role in the Synthesis of Specific Pharmaceutical Intermediates (Non-Active Pharmaceutical Ingredients)

In pharmaceutical development, intermediates are crucial for the multi-step synthesis of active pharmaceutical ingredients (APIs). While not being the final active drug, these intermediates are key building blocks. This compound can serve as such an intermediate. For example, its derivatives could be used in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The pyridine carboxamide scaffold is a known feature in some kinase inhibitors, such as those targeting PIM-1 kinase or Cyclin-Dependent Kinases (CDKs). nih.govnih.govresearchgate.netnih.govrsc.org The synthesis of these complex molecules often involves the coupling of a heterocyclic core, which could be derived from this compound, with other fragments.

Design and Optimization of Novel Chemical Probes and Ligands (Non-Therapeutic)

Beyond its role as a synthetic intermediate, the core structure of this compound is relevant in the early stages of drug discovery, particularly in methodologies like fragment-based drug design and lead optimization for preclinical research.

Exploration in Fragment-Based Drug Design Methodologies

Fragment-based drug design (FBDD) is a technique used to discover starting points for drug discovery. It involves screening small chemical fragments for weak binding to a biological target. The pyridine carboxamide moiety is a common scaffold found in fragment libraries due to its ability to form key interactions, such as hydrogen bonds, with protein targets. asm.orgresearchgate.netasm.orgnih.gov The relatively small size and specific functionality of this compound make it a potential candidate for inclusion in such fragment libraries. Screening of this fragment could identify weak but efficient binding to a target protein, providing a starting point for the development of more potent ligands through fragment growing or linking strategies. acs.org

Strategies for Lead Optimization in Preclinical Research

Once a lead compound has been identified in drug discovery, the process of lead optimization aims to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold can be systematically modified to explore the structure-activity relationship (SAR). asm.orgresearchgate.netasm.orgnih.gov For instance, the carboxamide group can be converted to other functional groups, the nitro group can be replaced with other substituents, and the methyl group can be altered to probe the binding pocket of a target enzyme. nih.govnih.govresearchgate.netnih.gov This systematic modification allows researchers to understand which parts of the molecule are essential for its biological activity and how to enhance its desired properties.

Photophysical Properties and Potential Applications in Optoelectronics

The unique electronic and structural characteristics of nitropyridine derivatives, such as this compound, position them as intriguing candidates for applications in optoelectronics and functional materials. The interplay between the electron-withdrawing nitro group and the pyridine ring system, along with the specific substitution patterns, governs their photophysical behaviors, including luminescence and emission properties. These properties are fundamental to their potential use in devices that interact with light.

Luminescence and Emission Characteristics of Nitropyridine Isomers

While specific photophysical data for this compound is not extensively detailed in the available literature, significant insights can be drawn from the study of its structural isomers and related nitropyridine compounds. Research into various nitropyridine derivatives demonstrates that these molecules often exhibit notable fluorescence and luminescence.

The position of substituents on the pyridine ring significantly modulates the photophysical behavior of these isomeric systems. For instance, studies on 2-N-phenylamino-methyl-nitropyridine isomers reveal that variations in the methyl group's position can alter the structural architecture and, consequently, the electronic and optical properties. These compounds have been characterized using UV-Vis absorption and emission spectra, confirming their luminescent nature. The analysis of these spectra, supported by quantum chemical calculations, helps in understanding the relaxation pathways of electronically excited states and the mechanisms of energy dissipation.

Furthermore, investigations into other functionalized nitropyridines have highlighted their potential as fluorescent molecules. For example, certain 2-methyl- and 2-arylvinyl-3-nitropyridines have been found to exhibit fluorescence. mdpi.com A key characteristic observed in some of these compounds is a large Stokes shift, which is the difference between the wavelengths of maximum absorption and maximum emission. mdpi.com A large Stokes shift is highly desirable in many applications, such as fluorescent probes and optoelectronic devices, as it minimizes the overlap between absorption and emission spectra, thereby improving signal clarity and detection sensitivity. mdpi.com For example, specific 3-R²S-substituted 2-arylvinyl-3-nitropyridine compounds have shown emission maxima in the green-yellow region of the visible spectrum (around 538 nm to 571 nm) with substantial Stokes shifts (154 nm to 168 nm). mdpi.com

The emission properties of pyridine derivatives are often linked to Intramolecular Charge Transfer (ICT) processes, where excitation by light causes a shift of electron density from an electron-donating part of the molecule to an electron-accepting part. In nitropyridines, the nitro group acts as a strong electron acceptor. The specific emission wavelengths can be tuned by modifying the other substituents on the pyridine ring. researchgate.net For instance, certain cyanopyridine derivatives have been reported to show blue emission, with emission maxima centered around 385-487 nm in solution. researchgate.net

The following table summarizes representative photophysical data for some fluorescent nitropyridine derivatives, illustrating the range of observed emission characteristics.

| Compound Class | Substituents | Emission Maxima (λem) | Stokes Shift | Reference |

| 2-Arylvinyl-3-nitropyridines | 3-Thiophenoxy, 2-(thiophen-2-yl)vinyl | 538 nm | 154 nm | mdpi.com |

| 2-Arylvinyl-3-nitropyridines | 3-Thiophenoxy, 2-(4-(dimethylamino)phenyl)vinyl | 571 nm | 168 nm | mdpi.com |

| Pyridine Carbonitriles | Chloro and Thiophene derivatives | 385 nm - 487 nm | Not Specified | researchgate.net |

This table is generated based on data for related nitropyridine derivatives and is intended to be illustrative of the potential properties of this class of compounds.

Consideration for Integration into Functional Materials

The versatile and tunable optical and electronic properties of nitropyridine derivatives make them suitable for incorporation into a variety of functional materials. nih.gov Their luminescent characteristics are particularly relevant for the development of organic light-emitting diodes (OLEDs), optical sensors, and imaging agents. researchgate.net

The synthesis and investigation of 2-N-phenylamino-methyl-nitropyridines have been driven by their potential applications in material science and optoelectronics. nih.gov The ability to establish clear structure-property relationships is critical for the rational design of next-generation luminescent materials. By systematically altering the substitution patterns on the pyridine ring, it is possible to fine-tune the emission color, quantum efficiency, and other photophysical parameters to meet the specific requirements of a given application.

For a compound like this compound to be integrated into functional materials, several factors must be considered. These include its solid-state emission properties, thermal stability, and processability. The presence of the carboxamide group could potentially facilitate intermolecular hydrogen bonding, which can influence molecular packing in the solid state and, in turn, affect the material's bulk photophysical properties. Materials with strong solid-state emission and good fluorescence quantum efficiency are prime candidates for use in OLEDs. researchgate.net The development of fluorescent probes for optoelectronic applications is another promising avenue for this class of compounds. researchgate.net

Future Research Trajectories and Broader Academic Implications

Innovation in Green and Sustainable Synthetic Methodologies for Nitropyridine Carboxamides

Traditional synthetic routes to nitropyridines often involve harsh reagents like concentrated nitric and sulfuric acids, which present significant environmental and safety challenges. researchgate.netgoogle.com Similarly, carboxamide formation can require stoichiometric coupling agents that generate substantial waste. jocpr.com Future research is increasingly focused on developing green and sustainable alternatives that offer higher efficiency, selectivity, and a reduced environmental footprint.

Key areas of innovation include:

Eco-Friendly Nitration Protocols: A significant advancement in pyridine (B92270) nitration is the use of dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium intermediate. This intermediate is then treated with an aqueous solution of sodium bisulfite (NaHSO₃) to yield the 3-nitropyridine (B142982) derivative. researchgate.netresearchgate.net This method, known as Bakke's procedure, avoids the need for strong, corrosive acids and often results in good yields. researchgate.netrsc.org Research into solid acid catalysts and milder nitrating agents continues to be a priority for enhancing the sustainability of these reactions.

Catalytic Amidation: The development of catalytic methods for the direct formation of amides from carboxylic acids and amines is a major goal in green chemistry. jocpr.com Exploring catalysts based on abundant metals or even metal-free systems for the synthesis of nitropyridine carboxamides could dramatically reduce waste compared to traditional methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). jocpr.com

Water-Based Synthesis: A recently developed method utilizes tert-butyl hydroperoxide (TBHP) to mediate the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. rsc.org This approach is metal-free, uses an environmentally benign solvent, and demonstrates excellent functional group tolerance, representing a significant step towards a truly sustainable synthetic pathway. rsc.org

Table 1: Comparison of Synthetic Methodologies for Nitropyridine Carboxamides

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Nitration | Concentrated H₂SO₄/HNO₃ | N₂O₅ followed by NaHSO₃ solution researchgate.net | Avoids harsh, corrosive acids; milder conditions. |

| Carboxamide Formation | Stoichiometric coupling agents (e.g., DCC) | Catalytic amidation; TBHP-mediated synthesis in water jocpr.comrsc.org | Reduces chemical waste; uses environmentally benign solvents. |

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the biological activity of molecules, thereby accelerating the research and development process. For nitropyridine carboxamides, these approaches can offer profound insights that are difficult to obtain through experimental methods alone.

Mechanistic Elucidation: The electrophilic aromatic substitution (EAS) nitration of pyridine is complex. rsc.org Molecular Electron Density Theory (MEDT) has been used to study the nitration of pyridine derivatives, revealing that the reaction proceeds through a stepwise polar mechanism. rsc.org Applying such computational models to 6-methyl-5-nitropyridine-2-carboxamide can help optimize reaction conditions and predict regioselectivity, leading to more efficient syntheses.

Predictive Bioactivity Modeling: Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of new compounds. bio-itworld.comyoutube.com By developing QSAR models for a series of nitropyridine carboxamide derivatives, researchers can identify key structural features responsible for a desired biological effect and prioritize the synthesis of the most promising candidates. bio-itworld.com

Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein, providing insights into its potential mechanism of action. jetir.orgtandfonline.com For example, docking studies of novel pyridine derivatives have been used to screen for antimicrobial and antiviral activity. nih.govnih.gov For this compound, molecular docking could be used to screen for potential interactions with a wide range of biological targets, such as enzymes and receptors, guiding experimental validation. jetir.org

Table 2: Application of Computational Approaches to Nitropyridine Carboxamide Research

| Computational Method | Application | Potential Insight for this compound |

|---|---|---|

| Density Functional Theory (DFT) / Molecular Electron Density Theory (MEDT) | Elucidation of reaction mechanisms (e.g., nitration). rsc.org | Optimization of synthetic routes and prediction of product selectivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting bioactivity based on molecular structure. bio-itworld.comyoutube.com | Prioritization of derivatives for synthesis and testing. |

| Molecular Docking | Predicting binding affinity and mode of interaction with biological targets. jetir.orgtandfonline.com | Identification of potential novel biological targets and mechanisms of action. |

Elucidation of Novel Biological Targets and Undiscovered Pathways for Nitropyridine Scaffolds

The nitropyridine scaffold is a versatile pharmacophore found in compounds with a broad spectrum of biological activities. nih.gov While some targets are known, the full therapeutic potential of this class of molecules, including this compound, remains largely untapped. Future research will focus on identifying novel biological targets and exploring previously undiscovered cellular pathways.

Anticancer Drug Development: Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents. nih.gov They induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine (B1669291) site, demonstrating a powerful anticancer effect across a broad range of cancer types. nih.gov Investigating whether this compound or its derivatives share this mechanism could open new avenues for oncology.

Anti-Infective Agents: 4-Nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. acs.org Quorum sensing is a cell-to-cell communication system critical for bacterial pathogenicity and biofilm formation. acs.org Targeting this pathway represents a promising strategy for developing new anti-infective drugs. The nitropyridine scaffold could be explored for its ability to disrupt quorum sensing in various pathogens.

Kinase Inhibition: The pyridine ring is a key component of numerous kinase inhibitors used in cancer therapy. nih.gov For instance, derivatives of imidazo[1,2-a]pyridine (B132010) have been tested for their inhibitory effects on PI3Kα (p110α), an emerging target in oncology. nih.gov Given its structure, this compound could serve as a foundational scaffold for developing novel inhibitors of kinases or other important signaling proteins like glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Table 3: Potential Biological Targets for Nitropyridine-Based Compounds

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Oncology | nih.gov |

| Bacterial Signaling | Quorum Sensing (e.g., LasR) | Infectious Disease | acs.org |

| Kinases | PI3Kα, Glycogen Synthase Kinase-3 (GSK3) | Oncology, Neurodegenerative Disease | nih.govnih.gov |

| Protozoan Targets | Various (unspecified) | Antimalarial | nih.gov |

Development of Hybrid Materials and Conjugates Incorporating this compound Derivatives

The combination of organic and inorganic components at the molecular level can create hybrid materials with novel, synergistic properties. researchgate.netnih.gov The distinct functional groups of this compound—the nitrogen atom of the pyridine ring, the nitro group, and the carboxamide moiety—make it an excellent candidate for incorporation into advanced hybrid materials and conjugates.

Coordination Polymers and MOFs: The pyridine nitrogen is an excellent ligand for coordinating with metal ions. This property can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials have applications in gas storage, catalysis, and sensing. The specific functionalities of the nitropyridine carboxamide could impart unique electronic or recognition properties to the resulting framework.

Functionalized Polymers: The carboxamide group can be used as a handle to attach the molecule to a polymer backbone, either as a side chain or as part of the main chain. polysciences.com Amine-functional polymers, for example, are versatile platforms for creating materials for drug delivery, coatings, and biomedical applications. polysciences.com Nitrile-functionalized polymers also offer a versatile platform for developing polymer therapeutics. nih.gov Incorporating the nitropyridine moiety could introduce specific bioactivity or optical properties into the polymer system.

Surface Modification: Grafting this compound derivatives onto the surface of inorganic materials like silica (B1680970) or metal oxide nanoparticles is another promising direction. researchgate.net Such surface functionalization can be used to alter the properties of the nanoparticles, for example, to improve their dispersibility in polymer matrices or to create targeted drug delivery systems. researchgate.net

Table 4: Potential Hybrid Materials Incorporating Nitropyridine Carboxamide Derivatives

| Material Type | Method of Incorporation | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Pyridine nitrogen acts as a coordinating ligand with metal centers. | Gas storage, catalysis, chemical sensing. |

| Functional Polymers | Covalent attachment to a polymer backbone via the carboxamide group. polysciences.com | Drug delivery, specialty coatings, bioactive materials. |

| Surface-Modified Nanoparticles | Grafting onto inorganic surfaces (e.g., silica, metal oxides). researchgate.net | Reinforced composites, targeted imaging agents. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-5-nitropyridine-2-carboxamide, and what challenges arise during purification?

- Methodology : The synthesis typically involves sequential nitration and amidation. For example, nitration of 6-methylpyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) introduces the nitro group at the 5-position, followed by carboxamide formation via coupling with activated carboxylic acids (e.g., using EDC/HOBt). Purification challenges include isolating the nitro-substituted intermediate due to solubility issues; column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. The nitro group deshields adjacent protons (e.g., H-4 and H-6 in pyridine ring).

- X-ray crystallography : Resolves steric and electronic effects, as demonstrated in analogous nitropyridine structures where the nitro group induces planarity distortion .

- HPLC-MS : Validates purity and molecular ion peaks, especially for nitro-containing intermediates prone to degradation .

Advanced Research Questions

Q. How do electronic effects of the methyl and nitro substituents influence the reactivity of this compound in nucleophilic substitution or reduction reactions?

- Methodology :

- The electron-withdrawing nitro group at the 5-position directs electrophilic attacks to the 3- and 4-positions, while the methyl group at the 6-position sterically hinders access to the 2-carboxamide. Reduction of the nitro group (e.g., using H₂/Pd-C) requires careful monitoring to avoid over-reduction of the pyridine ring. Computational DFT studies (e.g., using B3LYP/6-31G*) can model charge distribution and predict reactive sites .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns) for this compound?

- Methodology :

- Dynamic NMR : Investigates conformational exchange in solution, particularly if the carboxamide group exhibits restricted rotation.

- Variable-temperature studies : Differentiate between static and dynamic effects in NOESY/ROESY experiments.

- Cross-validation : Compare experimental data with computational predictions (e.g., Gaussian NMR chemical shift calculations) .

Q. What computational approaches best model the electronic properties and potential biological interactions of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and sites for electrophilic attack.

- Molecular docking : Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide and π-stacking with the nitro group.

- MD simulations : Assess stability of ligand-protein complexes in aqueous environments .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths or angles in the pyridine ring?

- Methodology :

- Re-examine basis set selection (e.g., 6-311++G** vs. def2-TZVP) to improve accuracy for nitro group polarization.

- Consider crystal packing effects in X-ray data; use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort geometry .

Q. What strategies validate the biological activity of this compound when initial assays show inconsistent IC₅₀ values?

- Methodology :

- Dose-response curves : Repeat assays with tighter control of solvent (e.g., DMSO concentration ≤0.1%) and pH.

- Off-target screening : Use kinome-wide profiling to identify confounding interactions.

- Metabolite analysis : LC-MS/MS to check for in situ degradation products that may interfere .

Comparative Analysis

Q. How does the bioactivity of this compound compare to analogs like 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide?

- Methodology :

- SAR studies : Systematically replace substituents (e.g., nitro vs. hydroxy) and assess changes in antimicrobial or enzyme inhibitory activity.

- LogP measurements : Compare hydrophobicity via shake-flask or chromatographic methods to correlate with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.